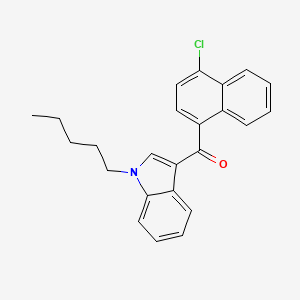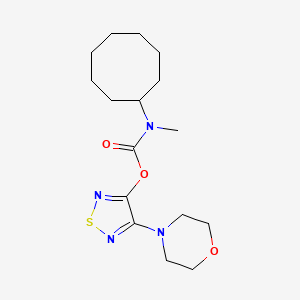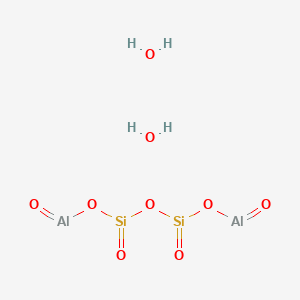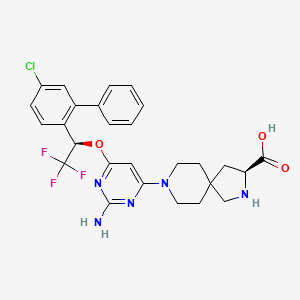
Kongensin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kongensin A (KA) is a natural product isolated from Croton kongensis . It is a potent inhibitor of necroptosis and an inducer of apoptosis . KA inhibits necroptosis by preventing the activation of RIPK3 .
Synthesis Analysis
The synthesis of Kongensin A involves a new bioorthogonal ligation method known as TQ ligation . This method enables the identification of HSP90 as a cellular target of KA .Molecular Structure Analysis
The molecular structure of Kongensin A is complex. It covalently binds to a previously uncharacterized cysteine 420 in the middle domain of HSP90 .Chemical Reactions Analysis
Kongensin A covalently binds to HSP90 and inhibits HSP90 through a novel mode of action . It prevents the activation of key necroptosis kinase RIPK3 by covalently binding to its chaperone HSP90 and disrupting the interaction of HSP90 and CDC37 .Physical And Chemical Properties Analysis
Kongensin A has a molecular weight of 374.5 g/mol . Its molecular formula is C22H30O5 . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 2 .Applications De Recherche Scientifique
Inhibition of HSP90β
Kongensin A (KA) is an inhibitor of Heat shock protein 90 (HSP90β), a crucial chaperone . HSP90 plays a key role in de novo lipogenesis (DNL) by stabilizing and maintaining sterol regulatory element binding protein (SREBP) activity .
Treatment of Hyperlipidemia
KA has been found to improve hyperlipidemia, a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood . It does this by controlling lipid metabolism .
Treatment of Hepatic Steatosis
KA improves hepatic steatosis, a form of fatty liver disease, characterized by the accumulation of fat in the liver . It reduces the lipid content at the cellular level .
Improvement of Insulin Resistance
KA has been found to improve insulin resistance, a condition in which cells fail to respond normally to the hormone insulin . This is particularly beneficial for individuals with obesity and its primary associated comorbidities, such as type 2 diabetes .
Inhibition of RIP3-dependent Necroptosis
KA is a potent inhibitor of necroptosis, a form of programmed cell death, and an inducer of apoptosis . It prevents the activation of key necroptosis kinase RIPK3 by covalently binding to its chaperone HSP90 .
Anti-necrotic and Anti-inflammatory Agent
KA, derived from Croton kongensis, inhibits RIP3-mediated necrosis, showing promise as an anti-necrotic and anti-inflammatory agent .
Potential Cancer Treatment
KA promotes apoptosis in multiple cancer cell lines . Apoptosis, or programmed cell death, is a mechanism that is often defective in cancer cells. By inducing apoptosis, KA could potentially be used as a treatment for various types of cancer .
Obesity Treatment
KA has been found to reduce body weight in diet-induced obese (DIO) mice, with no significant alteration in food intake . This suggests that KA could potentially be used as a treatment for obesity .
Mécanisme D'action
Target of Action
Kongensin A (KA), a natural product derived from Croton kongensis, primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is a crucial chaperone protein that plays a key role in various cellular processes, including the stabilization and maintenance of sterol regulatory element binding protein (SREBP) activity .
Mode of Action
KA acts as an HSP90 inhibitor . It covalently binds to a previously uncharacterized cysteine 420 in the middle domain of HSP90 . This binding disrupts the interaction of HSP90 with its co-chaperone CDC37 , leading to the inhibition of key necroptosis kinase RIPK3 .
Biochemical Pathways
KA’s action on HSP90 impacts the sterol regulatory element-binding proteins (SREBPs) pathway . SREBPs are transcription factors that regulate lipid homeostasis. By inhibiting HSP90, KA suppresses de novo lipogenesis (DNL) and reduces the amounts of mature SREBPs . KA promotes mSREBP degradation via the FBW7-mediated ubiquitin-proteasome pathway . It also decreases the level of p-Akt Ser308, and p-GSK3β Ser9 by inhibiting the interaction between HSP90β and Akt .
Pharmacokinetics
It’s known that ka is administered orally
Result of Action
KA has shown promising results in improving hyperlipidemia, hepatic steatosis, and insulin resistance . In a study, mice given a high-fat diet (HFD) and received KA showed improved hyperlipidemia, fatty liver, and insulin resistance, as well as reduced body weight . These effects were observed with no significant alteration in food intake .
Action Environment
The action of KA can be influenced by various environmental factors. For instance, diet can significantly impact the efficacy of KA. In the aforementioned study, the mice were given a high-fat diet, which is known to induce obesity and related metabolic disorders . The administration of KA in this environment led to significant improvements in the health conditions of the mice . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R,4R,8R,9S,13R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-14-6-7-18(25)22(5)17(11-16(24)15(10-14)20(12)26)21(3,4)9-8-19(22)27-13(2)23/h10,14,16-17,19,24H,1,6-9,11H2,2-5H3/t14-,16-,17-,19-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUWPMNNBHROPI-ASAQZKIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C1(C(=O)CCC3C=C(C(C2)O)C(=O)C3=C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC([C@@H]2[C@@]1(C(=O)CC[C@@H]3C=C([C@@H](C2)O)C(=O)C3=C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kongensin A | |
Q & A
Q1: What is the mechanism of action of Kongensin A? What makes it a "non-canonical" HSP90 inhibitor?
A1: Kongensin A inhibits programmed necrosis (necroptosis) by targeting Heat Shock Protein 90 (HSP90) []. Unlike typical HSP90 inhibitors that bind to the ATP-binding pocket, Kongensin A covalently modifies cysteine 420 within HSP90 []. This non-canonical interaction disrupts the association between HSP90 and CDC37, a co-chaperone essential for the stability and function of RIP3 kinase []. As RIP3 kinase activation is crucial for necroptosis execution, Kongensin A effectively blocks this cell death pathway.
Q2: Can you elaborate on the structural features of Kongensin A and its isolation source?
A2: Kongensin A is a diterpene natural product, specifically classified as an ent-8,9-secokaurane diterpene []. It was first isolated from the aerial parts of Croton kongensis alongside two other novel compounds, Kongensin B and C []. These compounds exhibit an uncommon oxygenation pattern, featuring an acetate or hydroxyl group at C(1) along with a Δ8(14) unsaturation in Kongensin A or an 8,14-epoxide function in Kongensin B and C []. Unfortunately, the provided research excerpts do not contain details on the molecular formula, weight, or spectroscopic data for Kongensin A.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)
![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)
![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)
![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)
![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)

